molecular formula C15H23NO B14300745 4-Octylbenzamide CAS No. 116645-05-7

4-Octylbenzamide

Katalognummer: B14300745
CAS-Nummer: 116645-05-7
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: ZFCLUXMAVGPRPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Octylbenzamide is an organic compound belonging to the benzamide class. It is characterized by an octyl group attached to the benzene ring, which significantly influences its chemical properties and potential applications. This compound is of interest in various fields, including chemistry, biology, and industry, due to its unique structure and reactivity.

Vorbereitungsmethoden

The synthesis of 4-Octylbenzamide typically involves the condensation of octylamine with benzoic acid derivatives. One common method is the direct condensation of carboxylic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of recoverable catalysts. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Analyse Chemischer Reaktionen

4-Octylbenzamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. The major products formed depend on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

4-Octylbenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Octylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative used.

Vergleich Mit ähnlichen Verbindungen

4-Octylbenzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its octyl group, which imparts specific hydrophobic characteristics and influences its reactivity and applications compared to other benzamide derivatives.

Eigenschaften

CAS-Nummer

116645-05-7

Molekularformel

C15H23NO

Molekulargewicht

233.35 g/mol

IUPAC-Name

4-octylbenzamide

InChI

InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H2,16,17)

InChI-Schlüssel

ZFCLUXMAVGPRPJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.